5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine
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Overview
Description
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(1-Isopropylpiperidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine can be compared with other piperidine derivatives, such as:
2-(1-Isopropylpiperidin-2-yl)ethanamine: This compound has similar structural features but differs in its functional groups and overall reactivity.
1-(6-Chloro-pyridazino-3-yl)piperidine: Another piperidine derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C19H31N3 |
---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
3-methyl-2-piperidin-1-yl-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C19H31N3/c1-15(2)22-12-8-5-9-18(22)17-13-16(3)19(20-14-17)21-10-6-4-7-11-21/h13-15,18H,4-12H2,1-3H3 |
InChI Key |
DMFYMBVLHYTBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C3CCCCN3C(C)C |
Origin of Product |
United States |
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